molecular formula C21H17F2N5O2S B2917214 N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-96-7

N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2917214
CAS RN: 894030-96-7
M. Wt: 441.46
InChI Key: HAKGKSMLDWYNRW-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H17F2N5O2S and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications

Antiallergy Potential

The exploration into thiazolyl oxamic acid derivatives, including compounds structurally similar to N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, has revealed their significant antiallergy activity. These compounds, synthesized through the condensation of acetophenone or chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride, have demonstrated potent inhibition in rat PCA models, surpassing the efficacy of traditional antiallergy agents like disodium cromoglycate. This discovery highlights the potential of thiazolyl oxamic acid derivatives in developing more effective antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Heterocyclic Synthesis

A significant application in scientific research for compounds analogous to this compound is in the synthesis of heterocyclic structures. Studies have demonstrated that reactions involving diethyl oxalate and compounds similar to the subject compound can yield diverse heterocyclic structures, such as thiazolo[3,2-b][1,2,4]triazoles, which are of interest for their biological and chemical properties. This method provides a pathway to synthesize complex heterocycles that could have various applications in medicinal chemistry and materials science (Liu, Shih, & Hu, 1987).

Antimicrobial and Antidiabetic Agents

Further research into the chemical derivatives of thiazolyl and triazolyl groups has uncovered their potential as antimicrobial and antidiabetic agents. Compounds structurally related to this compound have been synthesized and shown to exhibit significant activity against a range of microbial pathogens and mild antidiabetic effects. These findings suggest a promising avenue for the development of new therapeutic agents targeting both infectious diseases and diabetes (Faidallah, Khan, & Asiri, 2011).

Catalysis in Organic Synthesis

Compounds similar to this compound are being explored for their role in catalysis, particularly in the synthesis of diverse trifluoromethyl heterocycles. These studies have shown that such compounds can act as versatile intermediates, enabling the synthesis of a wide array of heterocyclic structures through carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II). This research underscores the utility of these compounds in facilitating complex organic synthesis processes, potentially leading to new materials and pharmaceuticals (Honey, Pasceri, Lewis, & Moody, 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes like cyclo-oxygenase (COX) and various microbial proteins .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the activities of structurally similar compounds, it may exert its effects through the inhibition of key enzymes involved in inflammatory and microbial processes . For instance, it could inhibit the COX pathway, which is involved in the production of prostaglandins that mediate inflammation and pain .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not clearly defined, it is plausible that it may influence the arachidonic acid pathway. This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. Inhibition of COX enzymes in this pathway could result in reduced production of prostaglandins, thereby alleviating inflammation and pain .

Result of Action

Based on the reported activities of similar compounds, it may exert anti-inflammatory and analgesic effects by reducing the production of prostaglandins through the inhibition of cox enzymes . Additionally, it may exhibit antimicrobial activity, potentially through the disruption of essential microbial proteins .

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-12-2-4-13(5-3-12)18-26-21-28(27-18)15(11-31-21)8-9-24-19(29)20(30)25-17-7-6-14(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKGKSMLDWYNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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